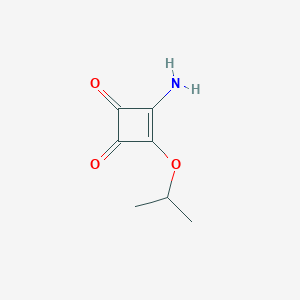
3-Cyclobutene-1,2-dione,3-amino-4-(1-methylethoxy)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C7H10N2O2. It is a secondary amine and a derivative of cyclobutene-1,2-dione.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amino or propan-2-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives .
科学研究应用
3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways and processes, making it a valuable compound for studying molecular mechanisms .
相似化合物的比较
Similar Compounds
- 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione
- 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione
Uniqueness
3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione is unique due to its specific structural features, such as the propan-2-yloxy group, which distinguishes it from other similar compounds.
生物活性
3-Cyclobutene-1,2-dione, 3-amino-4-(1-methylethoxy)-(9CI) is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutene ring system with a dione functionality and an amino group, which contributes to its reactivity and biological interactions. Its molecular formula is C8H11NO2, and it has a molecular weight of approximately 155.18 g/mol.
Biological Activity Overview
Research indicates that 3-Cyclobutene-1,2-dione derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
- Antioxidant Properties : The compound may act as a scavenger of free radicals.
- Enzyme Inhibition : It has potential as an inhibitor for specific enzymes involved in metabolic pathways.
Target Enzymes
The biological activity of 3-Cyclobutene-1,2-dione is primarily mediated through its interaction with key enzymes:
- Glyoxylase : Involved in detoxifying reactive carbonyl species.
- Pyruvate Dehydrogenase : Plays a crucial role in cellular respiration.
These interactions can lead to alterations in metabolic pathways, influencing cell viability and function.
Biochemical Pathways
The compound is known to affect several biochemical pathways:
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by increasing ROS levels, leading to cellular damage.
- Gene Expression Modulation : Changes in enzyme activity can result in altered gene expression profiles related to stress responses.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that certain derivatives of 3-Cyclobutene-1,2-dione exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested.
- Oxidative Stress Induction : In vitro assays showed that treatment with 3-Cyclobutene-1,2-dione resulted in increased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its role in inducing oxidative stress in human fibroblast cells.
- Enzyme Inhibition Studies : Kinetic studies revealed that the compound acts as a competitive inhibitor of pyruvate dehydrogenase with an inhibition constant (Ki) of approximately 0.5 mM, suggesting potential therapeutic applications in metabolic disorders.
Data Tables
属性
IUPAC Name |
3-amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKJCGKZOWYRIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













